![molecular formula C14H11FO3 B6171459 methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 22510-35-6](/img/no-structure.png)
methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate
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Description
“Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate” is a chemical compound that is related to the class of biphenyls . Biphenyls are neutral molecules that consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Kumada cross-coupling reaction has been used for biaryl synthesis . In this reaction, chloromethylbenzene is treated with (methoxyphenyl)magnesium bromide in the presence of a Ni complex and THF to afford 4’-methoxy-2-methyl-biphenyl .Molecular Structure Analysis
The molecular structure of similar compounds like “4-Fluoro-4’-methylbiphenyl” and “4-Fluoro-4’-methoxybiphenyl” have been analyzed . These compounds have a molecular formula of C13H11F .Chemical Reactions Analysis
Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “4-Fluoro-4’-methylbiphenyl” and “4-Fluoro-4’-methoxybiphenyl” have been analyzed . These compounds have an average mass of around 186 Da .Safety and Hazards
Future Directions
The future directions for the research and development of biphenyl compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and organic light-emitting diodes (OLEDs) . Furthermore, the synthesis of new biphenyl derivatives and the investigation of their biological and medicinal applications could be promising areas of future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluoro-4'-hydroxybiphenyl", "methyl chloroformate", "triethylamine", "potassium carbonate", "acetic anhydride", "toluene", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group", "4-fluoro-4'-hydroxybiphenyl is reacted with methyl chloroformate and triethylamine in toluene to form methyl 4-fluoro-4'-methoxycarbonylbiphenyl. The hydroxyl group is protected as a methoxycarbonyl group.", "Step 2: Suzuki coupling reaction", "Methyl 4-fluoro-4'-methoxycarbonylbiphenyl is reacted with phenylboronic acid in the presence of palladium catalyst and potassium carbonate in methanol to form methyl 4'-fluoro-4-(phenyl)biphenyl-3-carboxylate. The methoxycarbonyl group is removed and the phenyl group is introduced through a Suzuki coupling reaction.", "Step 3: Hydrolysis", "Methyl 4'-fluoro-4-(phenyl)biphenyl-3-carboxylate is hydrolyzed with aqueous potassium hydroxide to form methyl 4'-fluoro-4-hydroxybiphenyl-3-carboxylate.", "Step 4: Esterification", "Methyl 4'-fluoro-4-hydroxybiphenyl-3-carboxylate is reacted with acetic anhydride in the presence of pyridine to form methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. The carboxylic acid group is esterified with acetic anhydride.", "Step 5: Purification", "The crude product is purified by recrystallization from a suitable solvent to obtain the final product in high purity." ] } | |
CAS RN |
22510-35-6 |
Product Name |
methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate |
Molecular Formula |
C14H11FO3 |
Molecular Weight |
246.2 |
Purity |
95 |
Origin of Product |
United States |
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